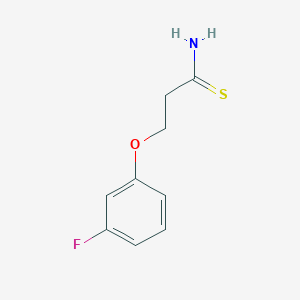
1,2-Benzenediol, 4-(4-aminobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-(4-aminobutyl)- is an organic compound with the molecular formula C10H15NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediol, 4-(4-aminobutyl)- typically involves the reaction of 1,2-benzenediol with 4-aminobutyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-(4-aminobutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminobutyl group can participate in substitution reactions, such as acylation or alkylation, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-(4-aminobutyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-benzenediol, 4-(4-aminobutyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, while the aminobutyl group can enhance its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenediol (Catechol): A simpler compound with only hydroxyl groups on the benzene ring.
4-Methyl-1,2-Benzenediol: A derivative with a methyl group instead of an aminobutyl group.
1,3-Benzenediol and 1,4-Benzenediol: Isomers with hydroxyl groups in different positions on the benzene ring.
Uniqueness
1,2-Benzenediol, 4-(4-aminobutyl)- is unique due to the presence of the aminobutyl group, which imparts different chemical and biological properties compared to its simpler analogs. This functional group can enhance the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
52336-46-6 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-(4-aminobutyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,1-3,6,11H2 |
InChI-Schlüssel |
HYUZDHUWLUSNER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)




![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)


